

An In-depth Technical Guide to the Chemical Properties of Ethyl Nitroacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl nitroacetate*

Cat. No.: B140605

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate is a valuable C2 building block in organic synthesis, primarily utilized for its activated methylene group flanked by both a nitro and an ester functional group. This unique electronic arrangement makes it a versatile reagent for the formation of carbon-carbon and carbon-nitrogen bonds, rendering it a key intermediate in the synthesis of a wide array of more complex molecules, including amino acids, heterocyclic compounds, and various pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties of **ethyl nitroacetate**, detailed experimental protocols for its synthesis and a representative reaction, and visualizations of key chemical processes.

Core Chemical and Physical Properties

Ethyl nitroacetate is a colorless to pale yellow liquid with a characteristic odor.^[1] It is very soluble in water and also soluble in common organic solvents like chloroform and ethyl acetate. ^{[1][2]} A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties of Ethyl Nitroacetate

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ NO ₄	[3]
Molecular Weight	133.10 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	93 - 95 °C at 13.3 hPa (10 mmHg)	[1]
	105-107 °C at 25 mmHg	[2]
Density	1.199 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.424	[2]
Flash Point	92 °C (197.6 °F)	[4]
Solubility	Very soluble in water; Soluble in chloroform and ethyl acetate	[1][2]

Chemical Properties and Reactivity of Ethyl Nitroacetate

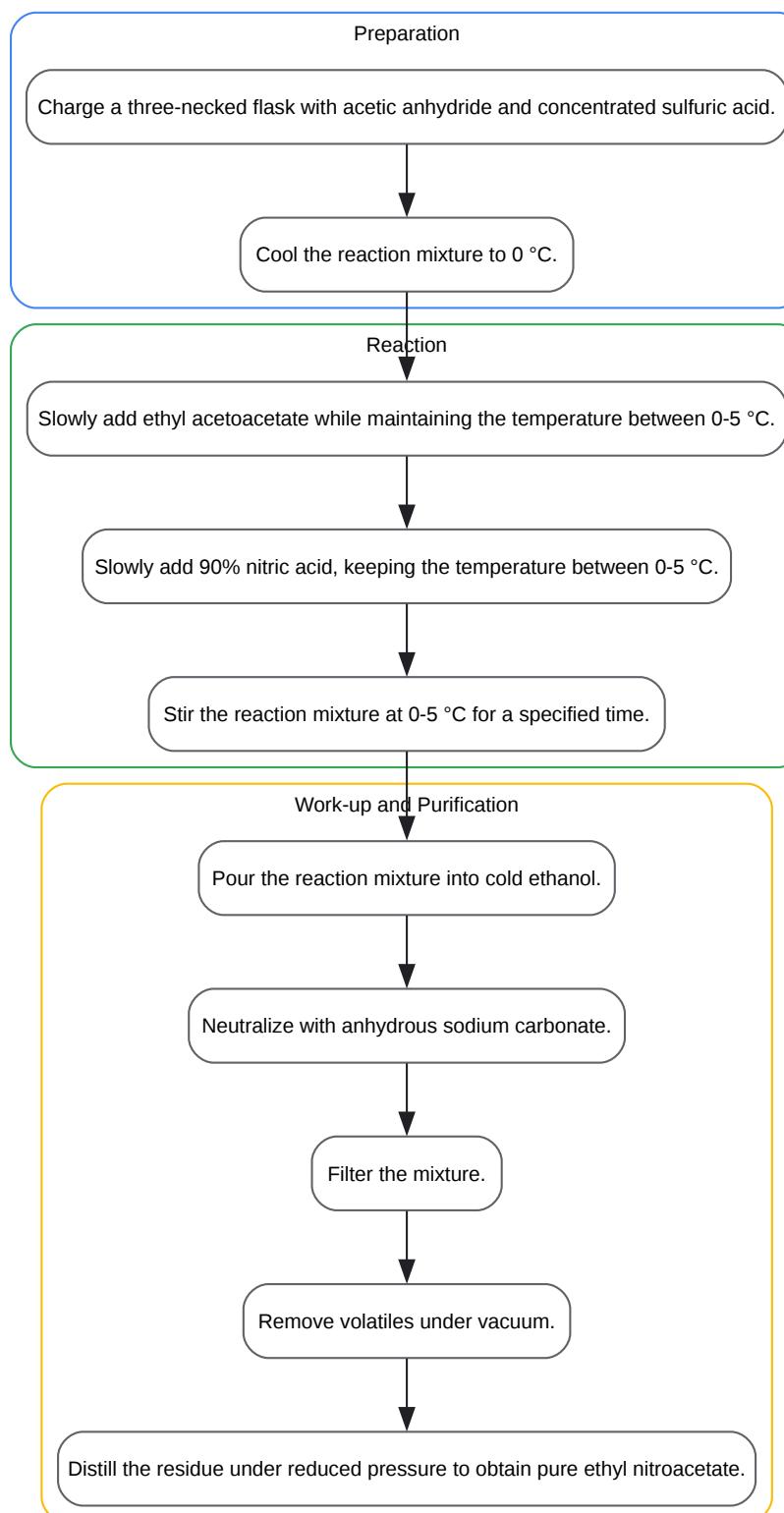
Property	Description	Reference(s)
Stability	Stable under normal temperatures and pressures.	[1]
Reactivity	The methylene group is highly acidic and readily undergoes deprotonation to form a stabilized carbanion (nitronate). This carbanion is a potent nucleophile in various reactions.	[5]
Incompatibilities	Strong oxidizing agents and strong bases.	[1]
Hazardous Decomposition Products	Upon combustion, it may produce nitrogen oxides (NO _x), carbon monoxide (CO), and carbon dioxide (CO ₂).	[1]

Spectroscopic Data

The structural features of **ethyl nitroacetate** can be confirmed through various spectroscopic techniques. The key data are summarized below.

Spectroscopic Data of Ethyl Nitroacetate

Technique	Data	Reference(s)
¹ H NMR (in CDCl ₃)	δ 5.20 (s, 2H, α-CH ₂), 4.32 (q, 2H, OCH ₂ CH ₃), 1.33 (t, 3H, OCH ₂ CH ₃)	[3]
¹³ C NMR	δ 162.9 (C=O), 77.2 (α-CH ₂), 63.4 (OCH ₂ CH ₃), 13.9 (OCH ₂ CH ₃)	[6][7]
Infrared (IR)	~1748 cm ⁻¹ (C=O stretch of ester), ~1570 cm ⁻¹ (asymmetric NO ₂ stretch), ~1370 cm ⁻¹ (symmetric NO ₂ stretch)	[4][8]
Mass Spectrometry (EI)	m/z 133 (M ⁺), 88 ([M-NO ₂] ⁺), 59, 42, 29	[2]


Experimental Protocols

Synthesis of Ethyl Nitroacetate from Ethyl Acetoacetate

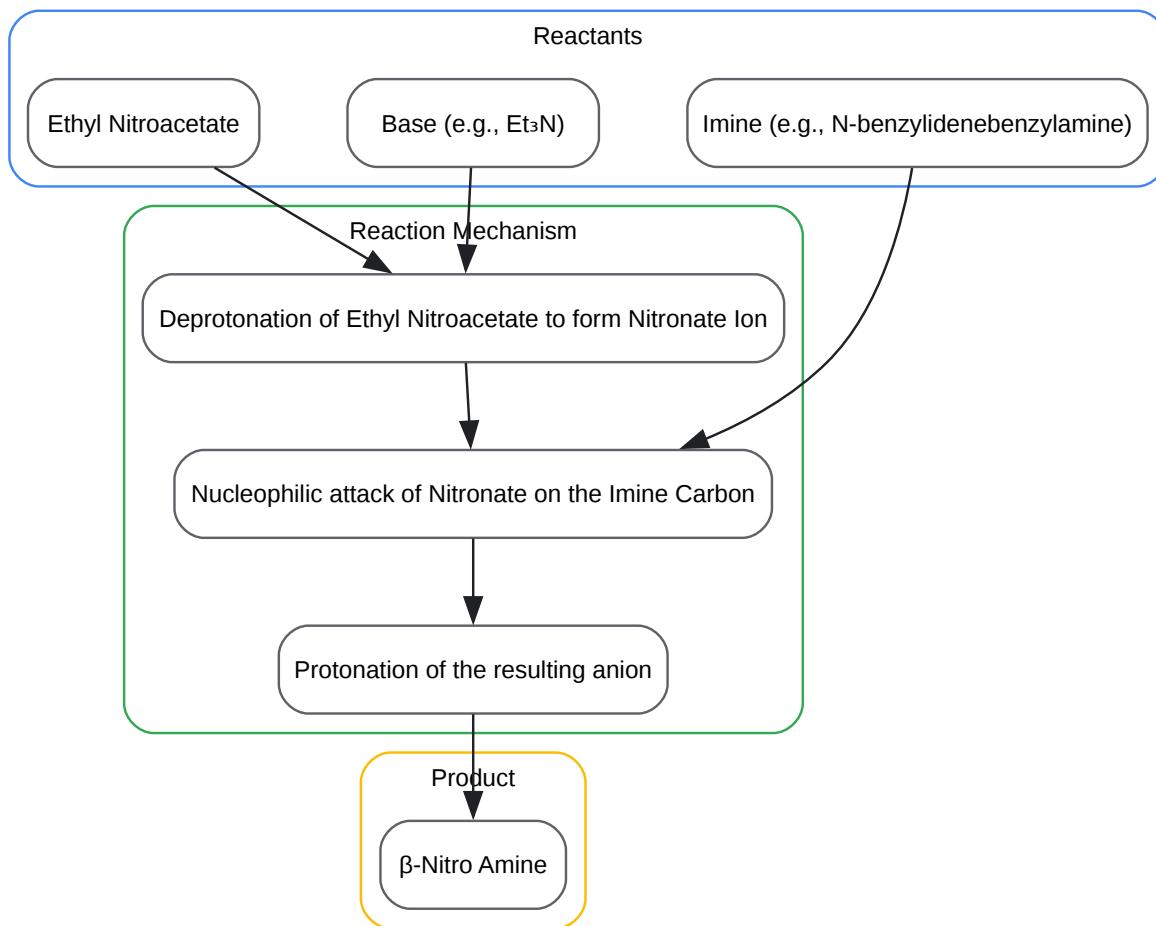
A common and effective method for the synthesis of **ethyl nitroacetate** involves the nitration of ethyl acetoacetate followed by cleavage of the acetyl group.[1]

Experimental Workflow for the Synthesis of **Ethyl Nitroacetate**

Synthesis of Ethyl Nitroacetate Workflow

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of ethyl nitroacetate.**

Detailed Protocol:


- Preparation of the Nitrating Mixture: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, a solution of 28 mL of acetic anhydride and 0.295 mL of concentrated sulfuric acid is prepared.[1]
- Cooling: The flask is immersed in an ice-salt bath to cool the reaction mixture to 0 °C.[1]
- Addition of Ethyl Acetoacetate: While maintaining the temperature between 0-5 °C, 25.4 mL of ethyl acetoacetate is added slowly from the dropping funnel.[1]
- Nitration: A fresh dropping funnel is put in place, and 9.8 mL of 90% nitric acid is added dropwise, ensuring the temperature is maintained between 0-5 °C. Caution: The reaction is exothermic.[1]
- Reaction Time: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 2 hours.
- Work-up: The reaction mixture is then slowly added to 100 mL of ice-cold ethanol with stirring. The ethanolic solution is treated with anhydrous sodium carbonate to neutralize the acid and then stirred for 10 minutes.[1]
- Purification: The mixture is filtered, and the volatiles are removed under vacuum. The resulting residue is then purified by distillation under reduced pressure to yield **ethyl nitroacetate**.[1]

Aza-Henry (Nitro-Mannich) Reaction of Ethyl Nitroacetate with an Imine

Ethyl nitroacetate is a key nucleophile in the aza-Henry reaction, a powerful method for constructing β-nitro amines, which are precursors to valuable 1,2-diamines.[9]

Signaling Pathway for the Aza-Henry Reaction

Aza-Henry Reaction Pathway

[Click to download full resolution via product page](#)

Caption: Generalized pathway for the aza-Henry reaction.

Detailed Protocol (Representative Procedure):

- **Reactant Preparation:** To a solution of an imine (e.g., N-benzylidenebenzylamine, 1.0 mmol) in a suitable solvent (e.g., 5 mL of dichloromethane) in a round-bottom flask is added **ethyl nitroacetate** (1.2 mmol).
- **Addition of Catalyst/Base:** A catalytic amount of a base (e.g., triethylamine, 0.1 mmol) is added to the mixture.

- Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired β -nitro amine.

Conclusion

Ethyl nitroacetate is a synthetically important and versatile reagent. Its chemical properties, particularly the acidity of the α -protons, allow for its participation in a variety of crucial bond-forming reactions. A thorough understanding of its physical properties, spectroscopic characteristics, and reaction protocols is essential for its effective and safe utilization in research and development, especially in the context of pharmaceutical and fine chemical synthesis. The detailed information provided in this guide serves as a valuable resource for professionals in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5162572A - Process for preparation of nitroacetate - Google Patents [patents.google.com]
- 2. Ethyl nitroacetate | C4H7NO4 | CID 69379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl nitroacetate(626-35-7) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl nitroacetate(626-35-7) IR Spectrum [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Ethyl Nitroacetate in Aza-Henry Addition on Trifluoromethyl Aldimines: A Solvent-Free Procedure To Obtain Chiral Trifluoromethyl α,β -Diamino Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Ethyl Nitroacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140605#ethyl-nitroacetate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com